molecular formula C6H4INO3 B171258 2-Iodo-6-nitrophenol CAS No. 13073-26-2

2-Iodo-6-nitrophenol

Cat. No.: B171258
CAS No.: 13073-26-2
M. Wt: 265.01 g/mol
InChI Key: UGDVZTHIEZAYRU-UHFFFAOYSA-N
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Description

2-Iodo-6-nitrophenol is a halophenol compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 g/mol . It is known for its applications in various fields, including its use as an antineoplastic agent. The compound is characterized by the presence of both iodine and nitro groups attached to a phenol ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-6-nitrophenol can be synthesized through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst. The process involves grinding the reactants together at room temperature, which provides high yields (94-99%) and a short reaction time (5-8 minutes) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide and acetic acid remains consistent, with the reaction conditions optimized for scalability and efficiency. The grinding method is preferred due to its simplicity, non-hazardous nature, and high selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

    Substitution: Formation of various substituted phenols.

    Reduction: Conversion to 2-amino-6-iodophenol.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-Iodo-6-nitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-nitrophenol involves the inhibition of bacterial growth through the formation of nitrosoguanidine, which blocks the synthesis of proteins necessary for cell division and induces apoptosis. In cancer treatment, it targets specific pathways involved in cell proliferation and survival, leading to the induction of programmed cell death .

Comparison with Similar Compounds

  • 2-Nitrophenol
  • 4-Nitrophenol
  • 2,4-Dinitrophenol
  • 2,6-Diiodo-4-nitrophenol

Comparison: 2-Iodo-6-nitrophenol is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to other nitrophenols, it exhibits higher antimicrobial and antineoplastic properties, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-iodo-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDVZTHIEZAYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544393
Record name 2-Iodo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13073-26-2
Record name 2-iodo-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13073-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main research focus regarding compounds like 2-iodo-6-nitrophenol, nitroxynil, and disophenol?

A1: The primary research focus on these halogenated nitrophenols revolves around their potential as fasciolicides. This means scientists are exploring their effectiveness in treating infections caused by parasitic flatworms of the genus Fasciola, commonly known as liver flukes. [, ]

Q2: How effective were the synthesized amides of nitroxynil and disophenol against Fasciola hepatica?

A2: Unfortunately, the amides derived from both nitroxynil and disophenol proved ineffective against Fasciola hepatica infections. []

Q3: What structural modifications were explored for nitroxynil to understand its activity against Fasciola hepatica?

A3: Researchers systematically modified the functional groups of nitroxynil (4-cyano-2-iodo-6-nitrophenol), including the cyano, iodo, and nitro groups, to investigate the impact of these changes on its activity against the liver fluke. []

Q4: Were there any successful fasciolicides identified in these studies?

A4: Yes, while the amide derivatives were unsuccessful, the research highlights nitroxynil (4-cyano-2-iodo-6-nitrophenol) itself as an effective compound against Fasciola hepatica in rabbits, sheep, and calves. [] This discovery led to further investigations into its use as a fasciolicide. [, , , , , ]

Q5: Beyond its fasciolicidal activity, has nitroxynil been investigated for other applications?

A5: Interestingly, while primarily known for its anti-parasitic properties, a study explored the potential of nitroxynil in combination with hexachlorophane against Fasciola hepatica. [] This suggests an interest in understanding potential synergistic effects with other compounds.

Q6: Are there established analytical methods for detecting these compounds?

A6: Yes, specific methods have been developed for the determination of nitroxynil residues in various matrices. For instance, researchers have established techniques for quantifying nitroxynil in sheep and calf tissues, as well as in milk and dairy products. [, ]

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